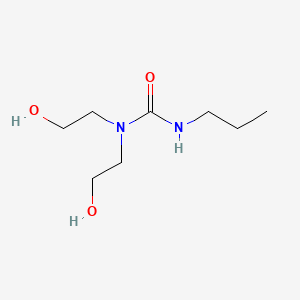
Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- is a chemical compound with the molecular formula C8H18N2O3. It is a derivative of urea, where the nitrogen atoms are substituted with hydroxyethyl and propyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing urea, N,N-bis(2-hydroxyethyl)-N’-propyl- involves the reaction of ethylene glycol with urea in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the reaction of propylamine with urea, followed by the addition of ethylene oxide to introduce the hydroxyethyl groups.
Industrial Production Methods
In industrial settings, the production of urea, N,N-bis(2-hydroxyethyl)-N’-propyl- often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce halides.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halides, alkyl derivatives
Aplicaciones Científicas De Investigación
Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and resins.
Biology: The compound is used in the purification of proteins and enzymes due to its ability to act as a denaturant.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: The compound is used in the production of cosmetics, adhesives, and coatings due to its moisturizing and binding properties.
Mecanismo De Acción
The mechanism by which urea, N,N-bis(2-hydroxyethyl)-N’-propyl- exerts its effects involves interactions with molecular targets such as proteins and enzymes. The hydroxyethyl groups can form hydrogen bonds with amino acid residues, leading to changes in protein conformation and activity. The propyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic regions of proteins.
Comparación Con Compuestos Similares
Similar Compounds
Urea, N,N-bis(2-hydroxyethyl)-: Similar structure but lacks the propyl group.
Urea, N,N-bis(2-hydroxyethyl)-N’-methyl-: Similar structure with a methyl group instead of a propyl group.
Uniqueness
Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- is unique due to the presence of both hydroxyethyl and propyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications where both types of interactions are required, such as in protein purification and drug delivery systems.
Propiedades
Número CAS |
15194-30-6 |
|---|---|
Fórmula molecular |
C8H18N2O3 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1,1-bis(2-hydroxyethyl)-3-propylurea |
InChI |
InChI=1S/C8H18N2O3/c1-2-3-9-8(13)10(4-6-11)5-7-12/h11-12H,2-7H2,1H3,(H,9,13) |
Clave InChI |
GBPMHVWWNARLJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
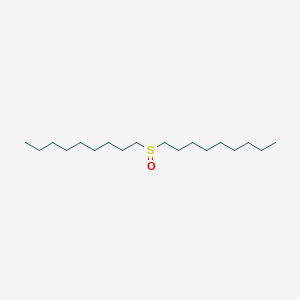
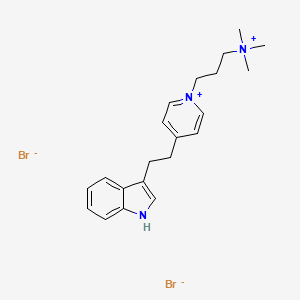
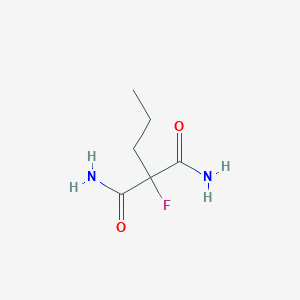


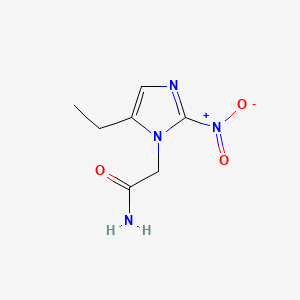
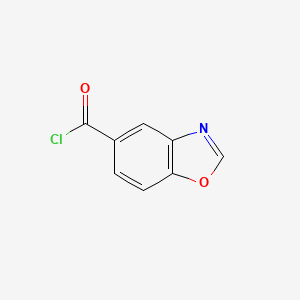
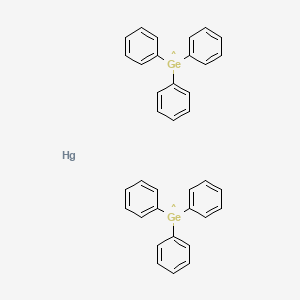
![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)


